molecular formula C11H12N2 B8643533 (1r)-1-(quinolin-4-yl)ethan-1-amine CAS No. 1001906-55-3

(1r)-1-(quinolin-4-yl)ethan-1-amine

Cat. No.: B8643533
CAS No.: 1001906-55-3
M. Wt: 172.23 g/mol
InChI Key: RFPFJPRJGSDGAG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(quinolin-4-yl)ethanamine is a chiral amine derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The ®-enantiomer of 1-(quinolin-4-yl)ethanamine is of particular interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(quinolin-4-yl)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of ®-1-(quinolin-4-yl)ethanamine may involve large-scale asymmetric synthesis using chiral catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of ®-1-(quinolin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

1001906-55-3

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(1R)-1-quinolin-4-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,12H2,1H3/t8-/m1/s1

InChI Key

RFPFJPRJGSDGAG-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=NC2=CC=CC=C12)N

Canonical SMILES

CC(C1=CC=NC2=CC=CC=C12)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared by the same procedure for preparing 1-pyridin-3-yl-ethylamine from 1-quinolin-4-yl-ethanone, (1.71 g, 10 mmol, Aldrich), 2 M ammonia solution in methyl alcohol, (40 mL, 80 mmol, Aldrich), acetic acid (10 mL, J. T. Baker) and sodium cyanoborohydride (5.0 g, 80 mmol, Aldrich). The title compound obtained in form as light yellow solid in 100% yield (1.72 g, 10 mmol).
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